molecular formula C23H23NO3 B5702614 N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5702614
M. Wt: 361.4 g/mol
InChI Key: IOBPRFVZQBNARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide, commonly known as BDP-12, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. BDP-12 belongs to the family of phenylacetamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects.

Mechanism of Action

BDP-12 exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. BDP-12 has also been found to activate the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis. Additionally, BDP-12 has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BDP-12 has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. BDP-12 has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, BDP-12 has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BDP-12 in lab experiments is its low toxicity. It has been shown to exhibit minimal cytotoxicity even at high concentrations. Additionally, BDP-12 is highly stable and can be easily synthesized in large quantities. However, one of the limitations of using BDP-12 is its relatively low water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

For the study of BDP-12 include the development of novel derivatives, investigation of its potential therapeutic use for inflammatory diseases, and further exploration of its antitumor properties.

Synthesis Methods

The synthesis of BDP-12 involves a multistep process that starts with the reaction of 4-hydroxybenzaldehyde with benzyl bromide to form 4-benzyloxybenzaldehyde. The resulting compound is then reacted with 2,3-dimethylphenol to form 4-(benzyloxy)phenyl-2,3-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

BDP-12 has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. BDP-12 has also been shown to have antitumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, BDP-12 has been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-17-7-6-10-22(18(17)2)27-16-23(25)24-20-11-13-21(14-12-20)26-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBPRFVZQBNARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide

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